2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline
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Overview
Description
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline is a complex organic compound that holds significant potential in various scientific fields. As a hybrid of quinoxaline and pyrazolo[3,2-b][1,3]oxazine structures, it encompasses unique chemical properties that render it a subject of intense research interest.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline typically involves multi-step organic reactions. Commonly, the process starts with the formation of the pyrazolo[3,2-b][1,3]oxazine core, followed by the attachment of the quinoxaline moiety via a nucleophilic substitution reaction. Reaction conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide in aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound would necessitate large-scale organic synthesis setups, focusing on optimizing yields and ensuring product purity. Techniques such as flow chemistry, which allows for continuous reaction processing, might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound is prone to various types of chemical reactions:
Oxidation: : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions could involve catalytic hydrogenation using palladium on carbon.
Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide
Reducing Agents: : Palladium on carbon, lithium aluminum hydride
Solvents: : Aprotic solvents such as acetonitrile, dimethylformamide
Major Products Formed
Major products from these reactions depend on the reaction type. For example:
Oxidation typically results in the formation of carbonyl or carboxyl derivatives.
Reduction can yield fully or partially hydrogenated products.
Substitution reactions may introduce various substituents, altering the electronic properties and reactivity of the core structure.
Scientific Research Applications
2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline has several notable applications:
Chemistry: : Used as a building block in synthetic organic chemistry for creating more complex molecules.
Biology: : Investigated for its potential as a molecular probe due to its unique structural features.
Medicine: : Examined for pharmacological properties, including its interaction with biological targets.
Industry: : Potentially useful in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action for this compound varies depending on its application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity. The pathways involved can be highly specific, often requiring detailed structural analysis to understand the interactions at a molecular level.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as pyrazolo[3,2-b]oxazines and quinoxalines individually, 2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline stands out due to its hybrid nature. This dual-structure feature imparts it with unique electronic properties and reactivity patterns not typically observed in its individual components.
List of Similar Compounds
Pyrazolo[3,2-b]oxazines
Quinoxalines
Pyrrolidine derivatives
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Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c25-19(16-10-18-24(22-16)7-3-9-26-18)23-8-6-13(12-23)27-17-11-20-14-4-1-2-5-15(14)21-17/h1-2,4-5,10-11,13H,3,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCHZSOTJFBPBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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